Cas no 82669-01-0 (5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone)

5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone is a polymethoxylated flavonoid characterized by its unique substitution pattern, including a methylenedioxy bridge and multiple methoxy groups. This structural complexity contributes to its potential as a bioactive compound, with applications in pharmacological and biochemical research. Its high degree of methoxylation enhances stability and lipophilicity, making it suitable for studies involving membrane interactions or metabolic pathways. The compound’s distinct fluorescence properties may also be leveraged in analytical or imaging applications. Its purity and well-defined structure ensure reproducibility in experimental settings, supporting rigorous scientific investigation.
5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone structure
82669-01-0 structure
Product name:5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone
CAS No:82669-01-0
MF:C22H22O10
MW:446.404087543488
CID:2051798
PubChem ID:15511896

5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone
    • 3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
    • 3,5,6,7,8,3'-Hexamethoxy-4',5'-methylenedioxyflavone
    • 5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
    • 82669-01-0
    • AKOS040763220
    • 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
    • HDA66901
    • 82668-99-3
    • Inchi: InChI=1S/C21H20O10/c1-24-10-6-9(7-11-16(10)30-8-29-11)15-18(25-2)13(22)12-14(23)19(26-3)21(28-5)20(27-4)17(12)31-15/h6-7,23H,8H2,1-5H3
    • InChI Key: XWJRSRTWRHVXLF-UHFFFAOYSA-N
    • SMILES: COc1cc(cc2OCOc12)-c1oc2c(OC)c(OC)c(OC)c(O)c2c(=O)c1OC

Computed Properties

  • Exact Mass: 446.12129689g/mol
  • Monoisotopic Mass: 446.12129689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.96
  • Topological Polar Surface Area: 100Ų

5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN6195-1 mL * 10 mM (in DMSO)
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
82669-01-0 98%
1 mL * 10 mM (in DMSO)
¥ 4,140 2023-07-11
TargetMol Chemicals
TN6195-5 mg
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
82669-01-0 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN6195-1 ml * 10 mm
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
82669-01-0
1 ml * 10 mm
¥ 4140 2024-07-24
TargetMol Chemicals
TN6195-5mg
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
82669-01-0
5mg
¥ 4040 2024-07-24
TargetMol Chemicals
TN6195-1 ml * 10 mm
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
82669-01-0
1 ml * 10 mm
¥ 4140 2024-07-20
TargetMol Chemicals
TN6195-5mg
5-Hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone
82669-01-0
5mg
¥ 4040 2024-07-20

Additional information on 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone

Exploring the Potential of 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone (CAS No. 82669-01-0): A Unique Flavonoid with Promising Applications

In the realm of natural compounds, 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone (CAS No. 82669-01-0) stands out as a structurally complex and biologically intriguing flavonoid. This compound, often abbreviated for convenience, belongs to the polymethoxyflavone family, a subclass of flavonoids known for their diverse pharmacological properties. With its unique methylenedioxy and pentamethoxy substitutions, this molecule has garnered attention from researchers exploring its potential in antioxidant, anti-inflammatory, and neuroprotective applications.

The growing interest in natural bioactive compounds has placed 82669-01-0 in the spotlight, particularly as consumers increasingly seek plant-derived alternatives for health and wellness. Recent studies suggest that this flavone may interact with cellular pathways involved in oxidative stress and inflammatory responses, making it a subject of interest for researchers investigating age-related diseases and metabolic disorders. Its structural complexity also raises questions about its biosynthesis in plants, a topic frequently searched by phytochemistry enthusiasts.

From a chemical perspective, the methylenedioxy bridge at the 4',5'-position and the hydroxy group at the 5-position create unique electronic properties that influence the compound's bioavailability and molecular interactions. These structural features are often discussed in scientific forums exploring structure-activity relationships in flavonoids. Analytical techniques such as HPLC and mass spectrometry are crucial for characterizing this compound, topics that frequently appear in search queries related to flavonoid analysis.

The potential applications of 5-Hydroxy-3,3',6,7,8-pentamethoxy-4',5'-methylenedioxyflavone extend to various fields. In cosmeceutical research, its radical-scavenging properties are being evaluated for skincare formulations, aligning with the booming market for natural anti-aging products. Meanwhile, food scientists are investigating its potential as a natural preservative, responding to consumer demand for clean-label ingredients. These applications connect with trending searches about plant-based solutions in personal care and food industries.

Current research challenges include optimizing the extraction methods for this compound from natural sources and improving its solubility for better formulation potential. These technical aspects frequently appear in scientific discussions and search queries related to natural product chemistry. The compound's stability under different pH conditions and its metabolic fate in biological systems are other active areas of investigation that bridge chemistry and pharmacology.

As the scientific community continues to unravel the mysteries of 82669-01-0, this compound represents an excellent example of how nature's molecular diversity can inspire innovation across multiple disciplines. Its study contributes to our understanding of flavonoid biochemistry while offering potential pathways for developing novel nutraceuticals and functional ingredients. With increasing public interest in plant-based medicine and sustainable chemistry, research on this unique flavone is likely to expand in coming years.

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